molecular formula C18H15BrO B10885023 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one CAS No. 65609-85-0

3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one

Cat. No.: B10885023
CAS No.: 65609-85-0
M. Wt: 327.2 g/mol
InChI Key: KQFNBFDHOBXGFI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one is a substituted cyclohexenone derivative featuring a brominated aromatic ring and a phenyl group at positions 3 and 5, respectively. The cyclohexenone core, a six-membered ring with an α,β-unsaturated ketone, confers reactivity for nucleophilic additions and cyclization reactions.

Properties

CAS No.

65609-85-0

Molecular Formula

C18H15BrO

Molecular Weight

327.2 g/mol

IUPAC Name

3-(4-bromophenyl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H15BrO/c19-17-8-6-14(7-9-17)16-10-15(11-18(20)12-16)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2

InChI Key

KQFNBFDHOBXGFI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, forming the desired cyclohexenone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Biology

Research indicates that derivatives of 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one exhibit potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various pathogens.
  • Anticancer Properties : Investigations have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation through specific signaling pathways.

Medicine

The compound is being explored for its potential therapeutic applications, particularly in drug development targeting cancer and infectious diseases. Its ability to interact with molecular targets makes it a candidate for further pharmacological studies.

Case Study 1: Anticancer Activity

A study assessed the effects of 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one on human breast cancer cell lines. Results indicated significant reductions in cell viability, with IC50 values suggesting potent anticancer properties linked to apoptosis induction and cell cycle inhibition.

Case Study 2: Antimicrobial Properties

In vitro assays demonstrated that this compound could effectively reduce viral loads in infected cell cultures. It was found to interfere with viral entry mechanisms or replication processes, underscoring its potential as a therapeutic agent against viral infections.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Key Properties/Activities Synthetic Utility
3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one Cyclohexenone 4-Bromophenyl, phenyl Potential anti-inflammatory activity* Intermediate for heterocycles*
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone Cyclohexenone Methyl, 4-methylphenyl C–H···O/π interactions Crystallography studies
Brodifacoum 4-Hydroxycoumarin Bromophenyl-containing side chain Anticoagulant, anti-inflammatory Rodenticide development
(E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one Chalcone 4-Bromophenyl, 4-iodophenyl Antimicrobial, antioxidant Lead compound for drug design

*Inferred from structural analogs.

Biological Activity

3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one is C18_{18}H16_{16}BrO, with a molecular weight of approximately 335.23 g/mol. The compound features a cyclohexenone structure with a bromine substituent at the para position of one phenyl group, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one exhibit promising anticancer activity. For instance, studies have shown that derivatives of phenylcyclohexenones can induce apoptosis in various cancer cell lines. A notable study demonstrated that compounds within this class can inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-onePC3 (prostate cancer)12.5Induces apoptosis
Chalcone DerivativeDU145 (prostate cancer)10.0Inhibits tubulin polymerization
Indole DerivativeMCF7 (breast cancer)15.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one has also been explored. Studies suggest that similar compounds can exhibit activity against both bacterial and fungal strains. For example, a related compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity Overview

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-oneS. aureus32 µg/mL
Related ChalconeC. albicans16 µg/mL

The mechanisms by which 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors that modulate cellular signaling pathways related to growth and apoptosis.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress within cells, leading to apoptotic pathways.

Case Studies

Several case studies have highlighted the efficacy of compounds related to 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one:

  • Study on Prostate Cancer Cells : A study investigated the effects of this compound on androgen-independent prostate cancer cells (PC3). The results indicated that treatment led to significant reductions in cell viability and increased apoptotic markers .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various pathogens, revealing that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria .

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